3-Phenyl-4,6,8-trimethylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4,6,8-trimethylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, and they exhibit a wide range of biological and pharmacological activities. This particular compound is known for its unique fluorescent properties, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,6,8-trimethylcoumarin typically involves the condensation of 3-phenylcoumarin with 2,4-pentanedione in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions with optimized conditions for higher yield and purity. Industrial methods may also employ continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-4,6,8-trimethylcoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Halogenated or nitrated coumarin derivatives.
Scientific Research Applications
3-Phenyl-4,6,8-trimethylcoumarin has been widely used in scientific research due to its fluorescent properties. Some key applications include:
Fluorescent Probes: Used for the detection of DNA, RNA, proteins, and enzymes.
Biosensors: Development of biosensors for detecting biological molecules.
Protein-Protein Interactions: Studying interactions between proteins using fluorescence-based techniques.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its biological activity.
Mechanism of Action
The mechanism of action of 3-Phenyl-4,6,8-trimethylcoumarin is primarily based on its ability to interact with biological molecules. It has a high affinity for DNA and RNA, allowing it to intercalate between the base pairs of nucleic acid molecules. This interaction results in changes in the fluorescence properties of the compound, which can be used to detect the presence of biological molecules. Additionally, coumarin derivatives have been shown to modulate signaling pathways and inhibit enzymes involved in various cellular processes .
Comparison with Similar Compounds
3-Phenylcoumarin: Shares the phenyl group but lacks the additional methyl groups.
4-Methylcoumarin: Contains a single methyl group at the 4-position.
6-Methylcoumarin: Contains a single methyl group at the 6-position.
Uniqueness: 3-Phenyl-4,6,8-trimethylcoumarin is unique due to the presence of three methyl groups at the 4, 6, and 8 positions, which can influence its chemical reactivity and fluorescence properties. This structural uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics.
Properties
IUPAC Name |
4,6,8-trimethyl-3-phenylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-11-9-12(2)17-15(10-11)13(3)16(18(19)20-17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYXPUYYQWFWGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548788 |
Source
|
Record name | 4,6,8-Trimethyl-3-phenyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112030-32-7 |
Source
|
Record name | 4,6,8-Trimethyl-3-phenyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.